molecular formula C21H21N3O2 B11692829 N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide

N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide

Katalognummer: B11692829
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: USWZIABZDCGVDX-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-(NAPHTHALEN-2-YLOXY)ACETOHYDRAZIDE is unique due to its naphthalen-2-yloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research and industrial applications .

Eigenschaften

Molekularformel

C21H21N3O2

Molekulargewicht

347.4 g/mol

IUPAC-Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H21N3O2/c1-24(2)19-10-7-16(8-11-19)14-22-23-21(25)15-26-20-12-9-17-5-3-4-6-18(17)13-20/h3-14H,15H2,1-2H3,(H,23,25)/b22-14+

InChI-Schlüssel

USWZIABZDCGVDX-HYARGMPZSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.